Ethyl 9-fluoro-3-oxononanoate
Overview
Description
Ethyl 9-fluoro-3-oxononanoate is an organic compound with the molecular formula C11H19FO3. It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group. Fluorinated compounds are known for their unique properties, such as increased stability and bioavailability, making them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-fluoro-3-oxononanoate typically involves the introduction of a fluorine atom into the nonanoate structure. One common method is the fluorination of ethyl 9-oxononanoate using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-fluoro-3-oxononanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Ethyl 9-fluoro-3-oxononanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often used in drug development due to their enhanced stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 9-fluoro-3-oxononanoate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester functional group can undergo hydrolysis, releasing the active fluorinated moiety, which can then interact with biological targets .
Comparison with Similar Compounds
Ethyl 9-fluoro-3-oxononanoate can be compared with other fluorinated esters and ketones:
Ethyl 9-oxononanoate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Fluorinated Ketones: Compounds like 1-fluoro-2-propanone have similar fluorinated structures but different functional groups.
Fluorinated Esters: Compounds such as ethyl fluoroacetate share the ester and fluorine functionalities but differ in chain length and structure.
This compound stands out due to its specific combination of a fluorine atom and a nonanoate ester, providing unique properties and applications in various fields .
Properties
IUPAC Name |
ethyl 9-fluoro-3-oxononanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FO3/c1-2-15-11(14)9-10(13)7-5-3-4-6-8-12/h2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDELXTRDOWVUFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCCCCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964530 | |
Record name | Ethyl 9-fluoro-3-oxononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502-36-3 | |
Record name | Nonanoic acid, 9-fluoro-3-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 9-fluoro-3-oxononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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